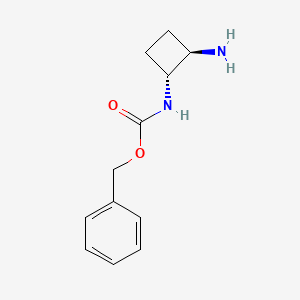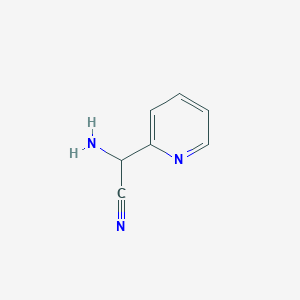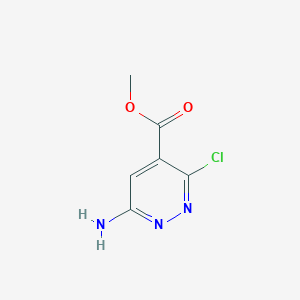
Methyl 6-amino-3-chloropyridazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Methyl 6-amino-3-chloropyridazine-4-carboxylate typically involves the reaction of pyridazine derivatives with methyl formate under specific conditions . Industrial production methods may vary, but they generally aim to optimize yield and purity through the use of different catalysts and reaction conditions .
Análisis De Reacciones Químicas
Methyl 6-amino-3-chloropyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can undergo nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides to form substituted aryl- and heteroaryl pyridazines.
Common reagents used in these reactions include nickel catalysts, aromatic halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 6-amino-3-chloropyridazine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: The compound is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, such as herbicides and fungicides.
Mecanismo De Acción
The mechanism of action of Methyl 6-amino-3-chloropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Methyl 6-amino-3-chloropyridazine-4-carboxylate can be compared with similar compounds such as:
Methyl 6-chloropyridazine-3-carboxylate: This compound is used as an intermediate in the research of anti-tumor and blood-lipid lowering agents.
3-Chloro-6-methylpyridazine: It undergoes similar chemical reactions and is used in the synthesis of kinase inhibitors with therapeutic potential.
The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications .
Propiedades
Fórmula molecular |
C6H6ClN3O2 |
|---|---|
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
methyl 6-amino-3-chloropyridazine-4-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)3-2-4(8)9-10-5(3)7/h2H,1H3,(H2,8,9) |
Clave InChI |
MQVFJLFTTMTWCX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NN=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



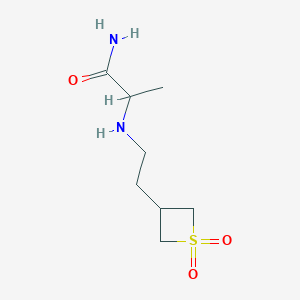
![Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13011572.png)
![Ethyl furo[3,2-c]pyridine-2-carboxylate](/img/structure/B13011587.png)
![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13011589.png)
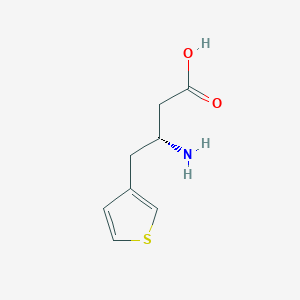
![6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13011599.png)
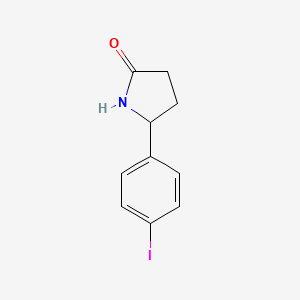
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B13011609.png)
![4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid](/img/structure/B13011612.png)
